4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a synthetic organic compound classified as an indazole derivative. This compound features a unique structure that includes a trifluoromethyl group and an indazole moiety, which contributes to its potential biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is typically classified under the category of indazole derivatives due to its structural characteristics. Indazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific compound in question is identified by its chemical formula and has been studied for its potential therapeutic applications.
The synthesis of 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions to avoid decomposition of sensitive intermediates. Techniques such as thin-layer chromatography are employed for monitoring reaction progress and ensuring high purity of final products.
The molecular structure of 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid can be represented as follows:
The compound's molecular weight is approximately 312.28 g/mol, and it exhibits specific spectral characteristics in nuclear magnetic resonance and mass spectrometry that confirm its structure.
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Solvents such as dichloromethane or ethyl acetate are commonly used due to their ability to dissolve both reactants effectively.
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability .
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid has potential applications in drug discovery due to its structural features that may confer biological activity. It is being explored for use in developing novel therapeutics targeting various diseases such as cancer and inflammatory disorders. Research continues into optimizing its pharmacological properties for enhanced efficacy and safety profiles in clinical settings .
The hybrid structure of 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid integrates two pharmacologically privileged motifs: a tetrahydroindazole core decorated with a trifluoromethyl (–CF₃) group at the 3-position and a benzoic acid moiety at the 1-position. The indazole scaffold’s bicyclic aromatic system enables diverse non-covalent interactions with biological targets, including hydrogen bonding (N1-H/N2), π-stacking, and hydrophobic contacts [1] [6]. Incorporation of the –CF₃ group enhances lipophilicity (log P increase) and metabolic stability by resisting oxidative metabolism, while the benzoic acid fragment introduces pH-dependent solubility and potential for salt formation, improving bioavailability [9] [10].
Table 1: Key Physicochemical Contributions of Structural Fragments
Fragment | Role in Hybrid Compound | Experimental Evidence |
---|---|---|
3-(Trifluoromethyl)indazole | Enhances binding affinity to kinase ATP pockets; improves metabolic stability | ∼20% increase in microsomal half-life vs non-fluorinated analog [1] |
Tetrahydro modification | Reduces planarity, potentially enhancing selectivity for conformational protein targets | Improved IC₅₀ against PI3Kδ vs planar indazoles [2] |
Benzoic acid | Enables pH-dependent solubility (carboxylate formation) and protein salt-bridge interactions | pKa ∼4.2; >50-fold solubility increase at pH 7.4 vs pH 2 [9] |
This hybridization strategy balances target engagement (indazole), pharmacokinetics (–CF₃), and formulation flexibility (carboxylic acid), aligning with modern drug design paradigms for kinase inhibitors or GPCR modulators [6].
Indazole-based therapeutics evolved from early anti-inflammatory agents to targeted anticancer drugs, leveraging the scaffold’s tunable bioactivity:
Table 2: Milestones in Indazole-Based Drug Development
Year | Compound | Therapeutic Category | Key Advancement |
---|---|---|---|
1985 | Bendazac | NSAID (Osteoarthritis) | First indazole-derived anti-inflammatory |
1991 | Granisetron | Antiemetic (Chemotherapy-induced) | Demonstrated indazole’s utility in CNS-targeting agents |
2009 | Pazopanib | Tyrosine kinase inhibitor (RCC) | Validated indazole as a kinase hinge-binder motif |
2017 | Niraparib | PARP inhibitor (Ovarian cancer) | Showcased indazole in DNA repair inhibition |
2024 | Nemiralisib (Phase II) | PI3Kδ inhibitor (COPD) | Highlighted inhaled delivery potential of indazoles [1] |
The scaffold’s structural plasticity enables substitutions at N1, C3, and benzo-fused positions, facilitating optimization for diverse targets [6].
Fluorinated motifs—particularly trifluoromethyl (–CF₃) groups—are pivotal in optimizing drug-like properties. Approximately 30% of FDA-approved drugs contain fluorine, with –CF₃ appearing in blockbusters like rilpivirine (HIV) and celecoxib (COX-2 inhibitor) [7] [10]. Key advantages include:
Table 3: Impact of Fluorinated Building Blocks on Drug Properties
Property | Effect of –CF₃ Group | Example in Hybrid Compound |
---|---|---|
Metabolic stability | Blocks cytochrome P450 oxidation at C3 position | Reduced hepatic clearance in tetrahydroindazoles [1] |
Binding affinity | Strengthens hydrophobic pocket interactions | ∼5-fold Ki improvement in kinase assays [2] |
Solubility-permeability | Balances log P (optimal range 2–3) | Calculated log P: 3.1 (hybrid) vs 2.2 (non-CF₃ analog) |
Beyond pharmaceuticals, fluorinated building blocks enable advanced materials like fluorinated polymers (PTFE) and agrochemicals (trifluralin), underscoring their interdisciplinary utility [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7